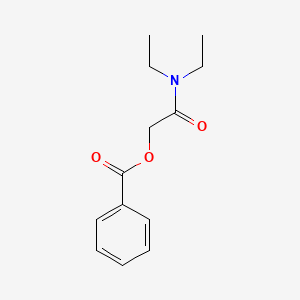
Benzoic acid diethylcarbamoylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid diethylcarbamoylmethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and diethylcarbamoylmethyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid diethylcarbamoylmethyl ester typically involves the esterification of benzoic acid with diethylcarbamoylmethyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the reaction. The general reaction can be represented as follows:
Benzoic acid+Diethylcarbamoylmethyl alcoholAcid catalystBenzoic acid diethylcarbamoylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common, and the reaction is typically carried out under reflux conditions to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid diethylcarbamoylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and diethylcarbamoylmethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminolysis: Ammonia or primary/secondary amines.
Major Products Formed
Hydrolysis: Benzoic acid and diethylcarbamoylmethyl alcohol.
Reduction: Corresponding alcohol.
Aminolysis: Amides.
Scientific Research Applications
Benzoic acid diethylcarbamoylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug to improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of benzoic acid diethylcarbamoylmethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes. The ester can also act as a prodrug, where it is metabolized in the body to release the active drug, which then exerts its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Benzoic acid diethylcarbamoylmethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other benzoic acid esters. For example, it may have different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
64649-63-4 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
[2-(diethylamino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(4-2)12(15)10-17-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
MTAAHMQCSJMGHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















